1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol
Übersicht
Beschreibung
1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol, also known as CGP-12177, is a selective β-adrenergic receptor antagonist that has been extensively studied in the scientific community. This compound has been synthesized using various methods and has been found to have potential applications in scientific research, particularly in the fields of pharmacology and physiology.
Wirkmechanismus
1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol acts as a selective β-adrenergic receptor antagonist, which means that it blocks the binding of catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor. This leads to a decrease in the downstream signaling pathways that are activated by the β-adrenergic receptor, such as the cAMP pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells, such as breast cancer cells. In vivo studies have shown that this compound can decrease heart rate and blood pressure, as well as increase insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its selectivity for the β-adrenergic receptor. This allows researchers to study the specific effects of β-adrenergic receptor activation or inhibition without affecting other receptors. However, one limitation of using this compound is its relatively low potency compared to other β-adrenergic receptor antagonists.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol. One area of research is the development of more potent β-adrenergic receptor antagonists based on the structure of this compound. Another area of research is the use of this compound in the treatment of various diseases, such as heart failure and diabetes. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatment options for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzoxazol-2-ylthio)-3-(4-chlorophenoxy)-2-propanol has been extensively studied in scientific research, particularly in the fields of pharmacology and physiology. This compound has been found to be a useful tool for studying the β-adrenergic receptor, which is involved in various physiological processes such as heart rate, blood pressure, and metabolism. This compound has been used to study the binding properties of the β-adrenergic receptor, as well as its downstream signaling pathways.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-(4-chlorophenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-5-7-13(8-6-11)20-9-12(19)10-22-16-18-14-3-1-2-4-15(14)21-16/h1-8,12,19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCONHGPCSOIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(COC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.